Ethyl (8aR)-6-hydroxy-8a-methyl-3,4,6,7,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-[1,3]dioxolane]-5-carboxylate
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Overview
Description
®-SPIRO[1,3-DIOXOLANE-2,1’(2’H)-NAPHTHALENE]-5’-CARBOXYLIC ACID, 3’,4’,6’,7’,8’,8’A-HEXAHYDRO-6’-HYDROXY-8’A-METHYL-, ETHYL ESTER is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-SPIRO[1,3-DIOXOLANE-2,1’(2’H)-NAPHTHALENE]-5’-CARBOXYLIC ACID, 3’,4’,6’,7’,8’,8’A-HEXAHYDRO-6’-HYDROXY-8’A-METHYL-, ETHYL ESTER typically involves the following steps:
Formation of the 1,3-dioxolane ring: This is achieved by the condensation of a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst.
Spirocyclization: The intermediate is then subjected to spirocyclization reactions to form the spirocyclic structure.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and catalyst concentration) ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3) in pyridine.
Reduction: Hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Chemistry
Protecting Groups: The 1,3-dioxolane ring can serve as a protecting group for carbonyl compounds during synthetic transformations.
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance selectivity and yield.
Biology and Medicine
Drug Development: Potential use in the synthesis of bioactive molecules due to its unique structure.
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Industry
Mechanism of Action
The mechanism of action of ®-SPIRO[1,3-DIOXOLANE-2,1’(2’H)-NAPHTHALENE]-5’-CARBOXYLIC ACID, 3’,4’,6’,7’,8’,8’A-HEXAHYDRO-6’-HYDROXY-8’A-METHYL-, ETHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with similar protective group properties.
1,3-Dioxane: Another related compound with a six-membered ring structure.
Tetrahydrofuran (THF): A structurally related compound used as a solvent.
Properties
Molecular Formula |
C16H24O5 |
---|---|
Molecular Weight |
296.36 g/mol |
IUPAC Name |
ethyl (4'aR)-2'-hydroxy-4'a-methylspiro[1,3-dioxolane-2,5'-2,3,4,6,7,8-hexahydronaphthalene]-1'-carboxylate |
InChI |
InChI=1S/C16H24O5/c1-3-19-14(18)13-11-5-4-7-16(20-9-10-21-16)15(11,2)8-6-12(13)17/h12,17H,3-10H2,1-2H3/t12?,15-/m1/s1 |
InChI Key |
OYWPMAPGGNROKW-WPZCJLIBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C2CCCC3([C@@]2(CCC1O)C)OCCO3 |
Canonical SMILES |
CCOC(=O)C1=C2CCCC3(C2(CCC1O)C)OCCO3 |
Origin of Product |
United States |
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